3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole

Catalog No.
S6843141
CAS No.
1040671-86-0
M.F
C20H16N2O3S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]f...

CAS Number

1040671-86-0

Product Name

3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole

IUPAC Name

3-(4-methoxyphenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O3S/c1-23-15-9-7-14(8-10-15)19-21-20(25-22-19)18-12-11-16(24-18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3

InChI Key

YDXWZDNYVZGEMO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSC4=CC=CC=C4

3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound features a distinctive structure that includes a methoxyphenyl group and a furan moiety, contributing to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

There is no scientific literature available on the mechanism of action of this specific compound.

  • Due to the lack of research on this specific compound, information on safety hazards like toxicity, flammability, or reactivity is unavailable.

Future Research Directions

  • Given the structural similarity to known bioactive oxadiazoles, further research could explore the synthesis and potential biological activities of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole.

The synthesis of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves several key reactions:

  • Formation of Hydrazides: The synthesis often begins with the preparation of hydrazides from corresponding carboxylic acids and hydrazine.
  • Cyclization: The hydrazides undergo cyclization with various dehydrating agents (e.g., phosphorus oxychloride) to form the oxadiazole ring.
  • Substitution Reactions: The introduction of the methoxy and phenylsulfanyl groups can be achieved through electrophilic aromatic substitution or nucleophilic attacks on suitable precursors.

These reactions can be monitored using techniques such as thin layer chromatography and spectroscopic methods (NMR, IR) for characterization .

Oxadiazole derivatives, including 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole, exhibit a range of biological activities:

  • Antimicrobial Properties: Many oxadiazoles have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Activity: Some derivatives demonstrate promising activity in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects: Certain compounds within this class have been investigated for their potential to reduce inflammation.

The biological mechanisms often involve interaction with specific cellular targets, leading to the modulation of biological pathways .

Several methods have been documented for synthesizing oxadiazole derivatives:

  • Acid Hydrazide Method: Involves the reaction of acid hydrazides with acid chlorides or carboxylic acids to form oxadiazoles.
  • Direct Cyclization: This method utilizes diacylhydrazines in the presence of dehydrating agents to yield oxadiazoles directly.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis involving multiple reactants, simplifying the process and improving yields .

The applications of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole are vast:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting various diseases.
  • Agricultural Chemicals: Some derivatives may serve as agrochemicals due to their antimicrobial properties.
  • Material Science: Oxadiazoles are explored in organic electronics and photonic materials due to their electronic properties.

Studies on the interactions of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. These interactions can be assessed using techniques such as:

  • Molecular Docking Studies: To predict binding affinities and modes with target proteins.
  • In Vitro Assays: To evaluate the compound's efficacy against specific cellular targets.

Such studies provide insights into how modifications to the compound's structure can enhance its biological activity .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,3,4-OxadiazoleBasic oxadiazole structureBroad-spectrum antimicrobial activity
4-Methoxyphenyl OxadiazolesContains methoxy groupEnhanced lipophilicity
Phenylsulfanyl OxadiazolesIncorporates phenylsulfanyl groupPotential anti-cancer properties

The uniqueness of 3-(4-methoxyphenyl)-5-{5-[(phenylsulfanyl)methyl]furan-2-yl}-1,2,4-oxadiazole lies in its combination of both furan and oxadiazole functionalities along with specific substituents that may contribute to its distinct biological profile .

This compound represents a promising area of research due to its potential applications in pharmaceuticals and other fields.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Exact Mass

364.08816355 g/mol

Monoisotopic Mass

364.08816355 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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